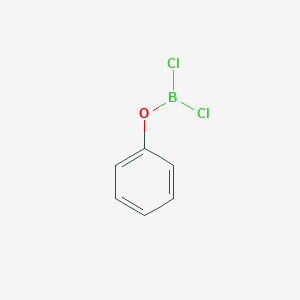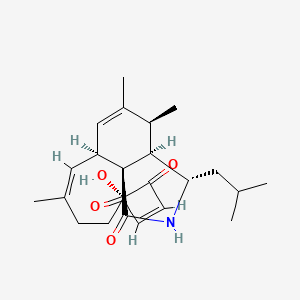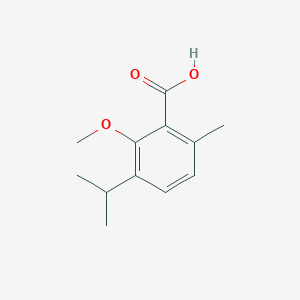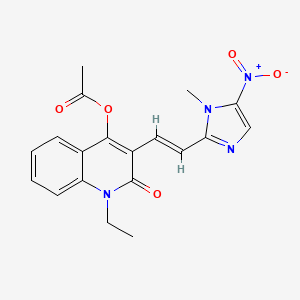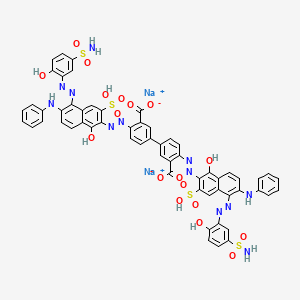
Disodium dihydrogen 4,4'-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-3,3'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is widely used in textile, leather, and paper industries for dyeing purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and recrystallization to achieve the desired purity and color intensity .
化学反応の分析
Types of Reactions
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds. These products have various applications in different fields, including pharmaceuticals and materials science .
科学的研究の応用
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
作用機序
The mechanism of action of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate involves the interaction of its azo groups with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with cellular components. The compound’s vibrant color is due to the extensive conjugation of its aromatic rings, which absorb visible light .
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts
Uniqueness
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in industrial applications .
特性
CAS番号 |
72939-54-9 |
|---|---|
分子式 |
C58H40N12Na2O18S4 |
分子量 |
1367.3 g/mol |
IUPAC名 |
disodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate |
InChI |
InChI=1S/C58H42N12O18S4.2Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;/q;2*+1/p-2 |
InChIキー |
NGHXLSGIWRHBRS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)O)C(=O)[O-])C(=O)[O-])S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



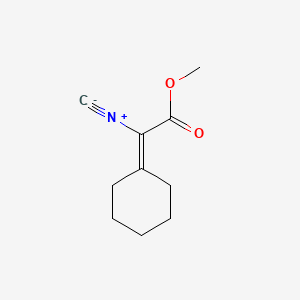
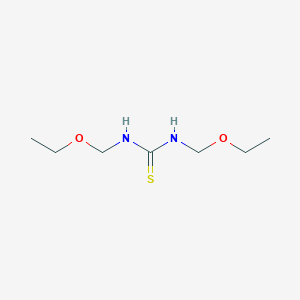
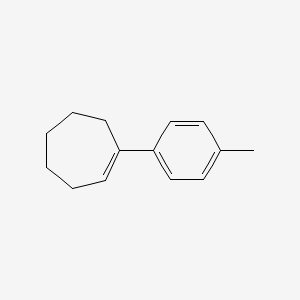
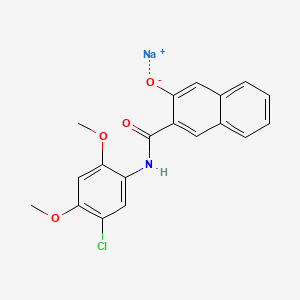
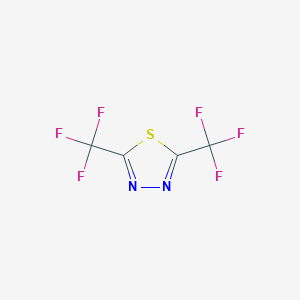
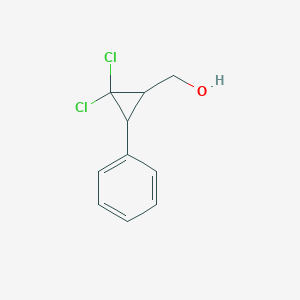
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
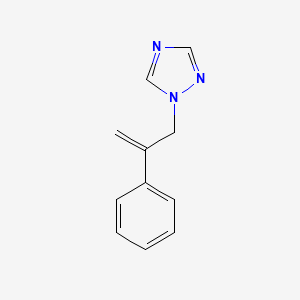
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
